![molecular formula C13H17N3 B1467977 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1341281-61-5](/img/structure/B1467977.png)
3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine is a compound with the IUPAC name 3-(1H-pyrazol-4-yl)propylamine . It has a molecular weight of 125.17 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) . This indicates that the compound contains 6 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine is an oil-like substance stored at room temperature . It has a molecular weight of 125.17 .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which include 1H-pyrazole derivatives, have been found to have a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which are synthesized using 1H-pyrazole, have been evaluated for their antitumor potential against different cell lines .
Inhibitor Development
The compound has been used as a reagent for preparing various inhibitors such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
Apoptosis Induction
Compounds containing 1H-pyrazole have been found to induce apoptosis in BT-474 cells . This suggests that they could be used in the treatment of certain types of cancer.
Cytotoxic Activity
Derivatives of 1H-pyrazole have been found to exhibit potent cytotoxic activity . This makes them potential candidates for the development of new anticancer drugs.
Treatment of Hematological Malignancies
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives have been discovered as novel and potent Syk inhibitors for the treatment of hematological malignancies . These inhibitors have shown impressive efficacy in mouse models, suggesting their potential for treating blood cancers .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes, receptors, and proteins .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(1-benzylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-4-7-13-9-15-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYFZGRPVSOUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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